Cas no 25177-65-5 (6-(1H-indol-3-yl)hexanoic acid)
6-(1H-indol-3-yl)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-hexanoicacid
- 6-(1H-INDOL-3-YL)HEXANOIC ACID
- 25177-65-5
- SCHEMBL1305574
- AKOS000122957
- 1H-Indole-3-hexanoic acid
- DTXSID20405432
- 6-(1H-INDOL-3-YL)HEXANOICACID
- 3-indole-caproic acid
- MDAWQYLSKUSBQG-UHFFFAOYSA-N
- EN300-12377
- CS-0225409
- 6-(1H-indol-3-yl)hexanoic acid
-
- Inchi: 1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17)
- InChI Key: MDAWQYLSKUSBQG-UHFFFAOYSA-N
- SMILES: OC(CCCCCC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 231.12601
- Monoisotopic Mass: 230.118104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 55.9
Experimental Properties
- Density: 1.184
- Boiling Point: 466.5°Cat760mmHg
- Flash Point: 235.9°C
- Refractive Index: 1.615
- PSA: 53.09
6-(1H-indol-3-yl)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB27801-50mg |
6-(1H-Indol-3-yl)hexanoic acid |
25177-65-5 | 95% | 50mg |
$246.00 | 2024-04-20 | |
| A2B Chem LLC | AB27801-100mg |
6-(1H-Indol-3-yl)hexanoic acid |
25177-65-5 | 95% | 100mg |
$349.00 | 2024-04-20 | |
| A2B Chem LLC | AB27801-250mg |
6-(1H-Indol-3-yl)hexanoic acid |
25177-65-5 | 95% | 250mg |
$483.00 | 2024-04-20 | |
| A2B Chem LLC | AB27801-500mg |
6-(1H-Indol-3-yl)hexanoic acid |
25177-65-5 | 95% | 500mg |
$739.00 | 2024-04-20 | |
| A2B Chem LLC | AB27801-1g |
6-(1H-Indol-3-yl)hexanoic acid |
25177-65-5 | 95% | 1g |
$938.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1304641-500mg |
6-(1H-INDOL-3-YL)HEXANOICACID |
25177-65-5 | 95% | 500mg |
$565 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1304641-1g |
6-(1H-INDOL-3-YL)HEXANOICACID |
25177-65-5 | 95% | 1g |
$685 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1304641-1g |
6-(1H-INDOL-3-YL)HEXANOICACID |
25177-65-5 | 95% | 1g |
$685 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1304641-500mg |
6-(1H-INDOL-3-YL)HEXANOICACID |
25177-65-5 | 95% | 500mg |
$565 | 2025-02-26 |
6-(1H-indol-3-yl)hexanoic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 6-(1H-indol-3-yl)hexanoic acid
Comprehensive Guide to 6-(1H-indol-3-yl)hexanoic acid (CAS No. 25177-65-5): Properties, Applications, and Research Insights
6-(1H-indol-3-yl)hexanoic acid (CAS No. 25177-65-5) is a bioactive indole derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as indole-3-hexanoic acid, is structurally characterized by a hexanoic acid chain attached to the 3-position of an indole ring. Its unique molecular architecture makes it a valuable intermediate in the synthesis of various indole-based compounds, which are widely studied for their potential therapeutic applications.
The growing interest in 6-(1H-indol-3-yl)hexanoic acid is driven by its relevance in neurochemical research and drug discovery. Researchers are particularly intrigued by its structural similarity to endogenous indoleamines, such as serotonin and melatonin, which play critical roles in neurological and endocrine functions. This has led to investigations into its potential as a precursor for neuroprotective agents or mood-regulating compounds, aligning with current trends in mental health and neurodegenerative disease research.
From a chemical perspective, 6-(1H-indol-3-yl)hexanoic acid exhibits interesting properties that make it suitable for various applications. The compound typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents like ethanol and DMSO, while being less soluble in water. Its indole moiety contributes to UV absorption characteristics, making it detectable by HPLC and other analytical techniques commonly used in pharmaceutical quality control.
The synthesis of 6-(1H-indol-3-yl)hexanoic acid typically involves the alkylation of indole with 6-bromohexanoic acid or similar precursors. Recent advancements in green chemistry approaches have focused on optimizing this synthesis to reduce environmental impact, reflecting the pharmaceutical industry's growing emphasis on sustainable practices. These developments are particularly relevant as researchers search for "eco-friendly synthesis of indole derivatives" and "sustainable pharmaceutical intermediates".
In biochemical applications, 6-(1H-indol-3-yl)hexanoic acid serves as an important building block for more complex molecules. Its structure allows for further functionalization at both the indole nitrogen and the carboxylic acid group, enabling the creation of diverse indole-containing compounds. This flexibility has made it valuable in medicinal chemistry projects targeting various biological pathways, particularly those related to neurological disorders and inflammatory conditions.
The compound's relevance extends to current research trends in metabolomics and gut-brain axis studies. As scientists explore the connections between microbial metabolites and neurological health, indole derivatives like 6-(1H-indol-3-yl)hexanoic acid have emerged as compounds of interest due to their structural similarity to microbial tryptophan metabolites. This connection addresses popular search queries about "gut microbiome and brain health" and "microbial metabolites in neurology".
Quality control and analytical characterization of 6-(1H-indol-3-yl)hexanoic acid are critical aspects of its research and application. Standard analytical methods include HPLC purity analysis, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. These quality assurance measures ensure the compound meets the stringent requirements of pharmaceutical research, addressing common concerns about "purity standards for research chemicals".
Storage and handling of 6-(1H-indol-3-yl)hexanoic acid require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light to maintain stability. While not classified as hazardous under standard conditions, proper laboratory safety protocols should always be followed when working with any chemical substance, reflecting the increasing public interest in "safe handling of research chemicals".
The market for specialized indole derivatives like 6-(1H-indol-3-yl)hexanoic acid has seen steady growth, driven by expanding research in neuroscience and drug discovery. Suppliers typically offer the compound in various quantities, from milligram-scale for initial research to kilogram quantities for larger-scale applications. Current market trends show particular demand from academic research institutions and pharmaceutical R&D departments searching for "high-quality indole derivatives" and "specialty research chemicals".
Future research directions for 6-(1H-indol-3-yl)hexanoic acid may explore its potential in novel therapeutic areas or as a scaffold for drug development. The compound's versatility positions it well for investigations into emerging fields like neuroinflammation and mitochondrial health, topics that have gained significant attention in recent scientific literature and public health discussions. These areas align with growing public interest in "new approaches to brain health" and "innovative neuroprotective strategies".
In conclusion, 6-(1H-indol-3-yl)hexanoic acid (CAS No. 25177-65-5) represents an important indole derivative with diverse applications in pharmaceutical research and development. Its unique structural features, combined with growing scientific interest in indole-based compounds, ensure its continued relevance in addressing current challenges in neurological research and drug discovery. As research progresses, this compound may yield new insights and applications that contribute to advancements in human health and therapeutic innovation.
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